



VT107: Application Notes and Protocols for Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VT107 is a potent, orally active, and selective pan-TEAD auto-palmitoylation inhibitor.[1][2] It functions by blocking the palmitoylation of all four TEAD (Transcriptional Enhanced Associate Domain) proteins, which are critical downstream effectors of the Hippo signaling pathway.[3][4] This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), preventing the transcription of genes involved in cell proliferation and survival.[1][5] Dysregulation of the Hippo-YAP pathway is a known driver in various cancers, particularly those with mutations in the NF2 gene, such as mesothelioma.[5][6] VT107 has demonstrated anti-tumor activity and is a valuable tool for investigating Hippo pathway biology and developing novel cancer therapeutics.[4][5]

Physicochemical Properties and Solubility

VT107 is a white to off-white solid with a molecular weight of 435.44 g/mol and a chemical formula of C25H20F3N3O.[1]

Solubility Data

For optimal experimental results, it is crucial to ensure complete dissolution of **VT107**. The following table summarizes the reported solubility of **VT107** in various solvents and



formulations. Note that for some preparations, gentle heating and/or sonication may be necessary to achieve a clear solution.[1] It is also recommended to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]

Solvent/Formulatio n	Solubility	Concentration (mM)	Notes
For In Vitro Use			
DMSO	100 mg/mL[7]	229.65 mM[7]	Ultrasonic treatment may be needed.[7]
DMSO	87 mg/mL[2]	199.79 mM[2]	Use fresh DMSO.[2]
DMSO	260 mg/mL[8]	597.1 mM[8]	Sonication is recommended.[8]
Ethanol	22 mg/mL[2]	50.52 mM	
Water	Insoluble[2]	-	_
For In Vivo Use			_
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL[1]	≥ 5.74 mM[1]	Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL[1]	≥ 5.74 mM[1]	Clear solution.[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL[1]	≥ 5.74 mM[1]	Clear solution.[1]
5% DMSO, 10% Solutol, 85% D5W (5% glucose)	-	-	Used for oral and intravenous administration in mice. [5]

Storage and Stability

Proper storage of VT107 is essential to maintain its activity.



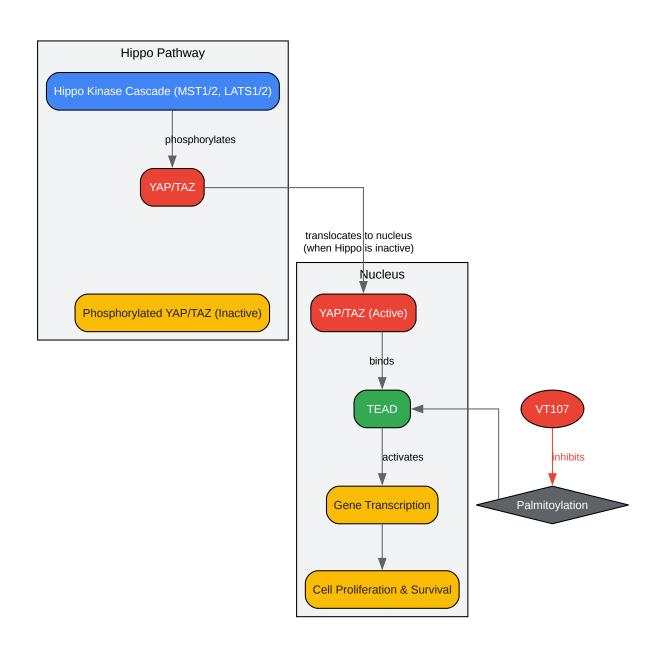
Form	Storage Temperature	Duration
Powder	-20°C	3 years[2][7]
Powder	4°C	2 years[7]
In Solvent	-80°C	1 year[1][2][7]
In Solvent	-20°C	6 months[1][7]

Note: For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]

Mechanism of Action and Signaling Pathway

VT107's primary mechanism of action is the inhibition of TEAD auto-palmitoylation.[3] This post-translational modification is essential for the interaction of TEAD proteins with YAP and TAZ.[5] By binding to the central lipid pocket of TEAD, **VT107** competitively prevents the binding of palmitate, thereby inhibiting this crucial interaction.[5] This leads to the suppression of TEAD-mediated gene transcription and subsequent inhibition of cell proliferation, particularly in cancer cells with a dysregulated Hippo pathway.[1][5]





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VT107 inhibits TEAD auto-palmitoylation, disrupting the YAP/TAZ-TEAD interaction.

Experimental Protocols



Preparation of Stock Solutions

For In Vitro Use (e.g., 10 mM DMSO Stock):

- Weigh out the desired amount of VT107 powder. For 1 mg of VT107 (MW: 435.44), this will be 2.2965 μL of DMSO for a 10 mM solution.[7]
- Add the appropriate volume of fresh, high-quality DMSO to the powder.
- Vortex thoroughly to dissolve. If necessary, use an ultrasonic bath to aid dissolution.[7]
- Aliquot the stock solution into single-use vials and store at -80°C for up to one year.[1][2][7]

For In Vivo Use (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]

- Prepare a stock solution of VT107 in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final formulation, take 100 μL of the 25 mg/mL VT107 DMSO stock.
- Add 400 μL of PEG300 and mix thoroughly until the solution is clear.
- Add 50 μL of Tween-80 and mix again until clear.
- Finally, add 450 μL of saline and mix to bring the total volume to 1 mL.
- This working solution should be prepared fresh on the day of the experiment.[1]

Cell-Based Assays

Cell Proliferation/Viability Assay:

- Seed cells (e.g., NF2-deficient mesothelioma cell lines like NCI-H2052 or NCI-H226) in 96well plates at a predetermined optimal density.[9][10]
- Allow cells to adhere overnight.
- Prepare serial dilutions of VT107 in the appropriate cell culture medium. A typical starting concentration for dose-response curves is 3 μM.[5] Include a vehicle control (e.g., DMSO) at



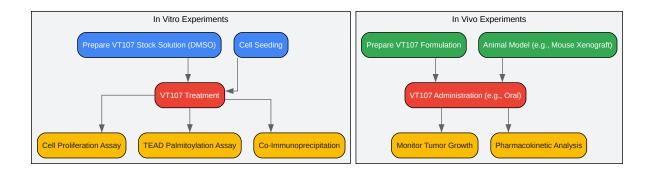
the same final concentration as in the highest **VT107** treatment.

- Replace the medium in the wells with the medium containing the different concentrations of VT107 or vehicle control.
- Incubate the plates for the desired duration (e.g., 96 hours).[10]
- Assess cell viability using a suitable method, such as the AlamarBlue assay or MTT assay.
 [10][11]

TEAD Palmitoylation Inhibition Assay: This assay can be used to confirm the on-target activity of **VT107** in cells.[8][11]

- Treat cells (e.g., HEK293T) with VT107 (e.g., 3 μM) or vehicle control for a specified time (e.g., 20 hours).[1][8]
- Lyse the cells and perform immunoprecipitation for the TEAD protein of interest (e.g., TEAD1, TEAD3, or TEAD4) using a specific antibody.[8]
- The level of palmitoylation can be detected using various methods, such as metabolic labeling with an alkyne-palmitate analog followed by click chemistry to attach a reporter tag (e.g., biotin).[8][11]
- Analyze the immunoprecipitated proteins by Western blot to compare the levels of palmitoylated TEAD between treated and control samples.[8] A decrease in the signal for palmitoylated TEAD in the VT107-treated sample indicates inhibition.





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General experimental workflow for using VT107.

Co-Immunoprecipitation to Assess YAP/TAZ-TEAD Interaction: This assay confirms that **VT107** disrupts the interaction between YAP/TAZ and TEAD.[5][11]

- Treat cells (e.g., NCI-H2373) with **VT107** or a vehicle control for the desired time (e.g., 4 or 24 hours).[5]
- Lyse the cells and perform immunoprecipitation using an antibody specific for either TEAD1 or TEAD4.[5]
- Analyze the immunoprecipitated complex by Western blot using antibodies against YAP and TAZ.[5]
- A reduction in the amount of YAP and TAZ co-immunoprecipitated with TEAD in the VT107treated cells compared to the control indicates disruption of the protein-protein interaction.[5]

In Vivo Studies

Pharmacokinetic and Efficacy Studies in Mouse Models:



- For pharmacokinetic studies, **VT107** can be administered to mice, for example, at a dose of 10 mg/kg via oral gavage (p.o.) or intravenously (i.v.).[1][5] Blood samples are collected at various time points to determine the compound's concentration.[5][12]
- For efficacy studies, tumor xenografts can be established in immunocompromised mice using relevant cancer cell lines (e.g., NF2-deficient mesothelioma).
- Once tumors reach a palpable size, treat the mice with VT107 (e.g., daily oral administration)
 or a vehicle control.[5]
- Monitor tumor volume and animal weight regularly.
- At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Concluding Remarks

VT107 is a powerful research tool for studying the Hippo-YAP signaling pathway and its role in cancer. The protocols and data presented here provide a comprehensive guide for its effective use in both in vitro and in vivo experimental settings. Adherence to proper solubility, storage, and experimental procedures will ensure reliable and reproducible results in elucidating the therapeutic potential of targeting TEAD auto-palmitoylation.

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